3-chloro-5-(chloromethyl)-1-ethylpyrazolo[1,5-a]pyrimidin-7(1H)-one is a compound belonging to the class of pyrazolo-pyrimidines. This compound features a unique structural framework that includes a pyrazole ring fused with a pyrimidine, characterized by the presence of chlorine and chloromethyl substituents. The molecular formula for this compound is , indicating its potential for various chemical interactions and applications in medicinal chemistry.
The classification of this compound falls under heterocyclic compounds, specifically pyrazolo-pyrimidines, which are known for their biological activity. Pyrazolo-pyrimidines have garnered attention in pharmaceutical research due to their ability to interact with various biological targets, particularly in the treatment of diseases involving proteolytic pathways.
The synthesis of 3-chloro-5-(chloromethyl)-1-ethylpyrazolo[1,5-a]pyrimidin-7(1H)-one can be achieved through several methodologies. A common approach involves the reaction of 5-amino-1-ethylpyrazole with chloromethylated pyrimidine derivatives. The synthesis typically follows these steps:
The reaction conditions often include refluxing the mixture and subsequent purification steps such as crystallization or chromatography to isolate the desired product.
The molecular structure of 3-chloro-5-(chloromethyl)-1-ethylpyrazolo[1,5-a]pyrimidin-7(1H)-one can be depicted as follows:
3-chloro-5-(chloromethyl)-1-ethylpyrazolo[1,5-a]pyrimidin-7(1H)-one is reactive due to its electrophilic chloromethyl group, allowing it to participate in various chemical reactions:
These reactions are essential for generating functionalized derivatives that may exhibit enhanced biological activity.
The mechanism of action for compounds like 3-chloro-5-(chloromethyl)-1-ethylpyrazolo[1,5-a]pyrimidin-7(1H)-one often involves interaction with specific biological targets. Notably, pyrazolo-pyrimidines are known to interact with MALT1 (Mucosa-associated lymphoid tissue lymphoma translocation protein 1), which plays a crucial role in immune response regulation.
The proposed mechanism includes:
This mechanism highlights its potential therapeutic applications in treating cancers that rely on MALT1 activity.
The physical properties of 3-chloro-5-(chloromethyl)-1-ethylpyrazolo[1,5-a]pyrimidin-7(1H)-one include:
Chemical properties include:
3-chloro-5-(chloromethyl)-1-ethylpyrazolo[1,5-a]pyrimidin-7(1H)-one has significant potential applications in medicinal chemistry:
The pyrazolo[1,5-a]pyrimidine (PP) scaffold is a bicyclic N-heterocyclic system that merges pyrazole and pyrimidine rings into a planar, electron-rich framework. This architecture enables diverse non-covalent interactions (e.g., hydrogen bonding, π-stacking) with biological targets, positioning it as a privileged structure in drug discovery [1] [6]. Its synthetic versatility allows regioselective modifications at C-3, C-5, C-7, and N-1, enabling precise tuning of pharmacological properties. Commercial PP-based drugs like the sedative-hypnotic zaleplon, anxiolytic ocinaplon, and anticancer kinase inhibitors selitrectinib and repotrectinib underscore the scaffold’s therapeutic impact [1] [9].
Initial PP synthesis in the 1950s focused on purine analogs, leveraging their antimetabolite potential in biochemical pathways [1] [8]. Early derivatives exhibited sedative and anxiolytic activities, culminating in the 1990s FDA approval of zaleplon—a GABA_A receptor modulator. Subsequent research unveiled PPs as multitarget agents:
This evolution highlights a shift from CNS-targeted agents to kinase-focused oncology therapeutics, driven by PP’s capacity to occupy ATP-binding pockets competitively.
Halogen atoms (Cl, Br, I) and alkyl groups (e.g., chloromethyl, ethyl) are critical design elements for PP bioactivity optimization:
Halogenation Effects:
Alkyl Substituent Roles:
Table 1: Strategic Halogenation Techniques for Pyrazolo[1,5-a]pyrimidines
Method | Conditions | Regioselectivity | Yield Range | Advantages |
---|---|---|---|---|
N-Halosuccinimide (NCS/NBS) | Organic solvents, 80–100°C | C-3 | 60–85% | Broad substrate scope |
Hypervalent Iodine (PIDA/KX) | H₂O, rt, 3 h | C-3 | 83–95% | Ambient, aqueous, eco-friendly |
NaX/K₂S₂O₈ | H₂O, 80°C, 2 h | C-3 or C-5/C-7 | 70–90% | One-pot cyclization-halogenation |
Molecular Design Rationale for 3-Chloro-5-(chloromethyl)-1-ethylpyrazolo[1,5-a]pyrimidin-7(1H)-one:
Table 2: Comparative Impact of Substituents on PP Bioactivity
Substituent Position | Group | Target Affinity | Biochemical Effect |
---|---|---|---|
C-3 | Cl | Kinases (TRK, Pim1) | ↑ Binding to hinge region; ↓ metabolic clearance |
C-5 | CH₂Cl | Covalent enzymes | Electrophilic warhead for irreversible inhibition |
N-1 | Ethyl | CNS receptors (GABA_A) | ↑ LogP; enhanced brain penetration |
C-7 | Carbonyl | Kinases (CDK, CK2) | H-bond acceptor with catalytic lysine |
The 7(1H)-one moiety forms critical hydrogen bonds with kinase hinge regions, mimicking ATP’s adenine [4] [6]. Combined with C-5 chloromethyl’s electronic effects, this enhances electrophilicity at C-6/C-2, facilitating nucleophilic additions—key for designing covalent inhibitors.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7